molecular formula C22H24ClN3O3S B2545600 6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline CAS No. 867040-43-5

6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline

Cat. No.: B2545600
CAS No.: 867040-43-5
M. Wt: 445.96
InChI Key: BKBKFEUPWUJLKJ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the piperazine moiety: The ethylpiperazine group can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The methoxybenzenesulfonyl group can be added using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Binding to enzymes, receptors, or nucleic acids.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoline: A simpler analog with similar core structure.

    4-(4-Ethylpiperazin-1-yl)quinoline: Lacks the sulfonyl and methoxy groups.

    3-(4-Methoxybenzenesulfonyl)quinoline: Lacks the piperazine moiety.

Uniqueness

6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-3-25-10-12-26(13-11-25)22-19-14-16(23)4-9-20(19)24-15-21(22)30(27,28)18-7-5-17(29-2)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBKFEUPWUJLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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